

FPI-1523 Sodium: A Technical Guide to Synthesis and Purification

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Compound of Interest

Compound Name: **FPI-1523 sodium**

Cat. No.: **B10861215**

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Abstract

FPI-1523 is a potent, non-β-lactam β-lactamase inhibitor and a derivative of avibactam. As an inhibitor of a broad range of serine β-lactamases, FPI-1523 holds significant promise in overcoming antibiotic resistance in various bacterial pathogens. This technical guide provides a comprehensive overview of the plausible synthesis and purification strategies for **FPI-1523 sodium**, based on analogous chemical syntheses and established purification methodologies for similar compounds. Detailed, albeit hypothetical, experimental protocols are presented to guide researchers in the potential laboratory-scale production of this compound. Additionally, this document outlines the mechanism of action of FPI-1523 and presents quantitative data in a structured format for clarity.

Introduction

The rise of antibiotic resistance is a critical global health challenge. β-lactam antibiotics, a cornerstone of antibacterial therapy, are increasingly rendered ineffective by bacterial β-lactamase enzymes, which hydrolyze the β-lactam ring. The development of β-lactamase inhibitors that can be co-administered with β-lactam antibiotics is a key strategy to combat this resistance. FPI-1523 is a next-generation inhibitor belonging to the diazabicyclooctane class, similar to avibactam. Its sodium salt form, **FPI-1523 sodium** (CAS 1452459-52-7), is a water-soluble compound designed for potential therapeutic applications. This guide details a

proposed synthetic route and purification scheme for **FPI-1523 sodium**, intended to aid researchers in its synthesis and further investigation.

Proposed Synthesis of FPI-1523 Sodium

While the precise, proprietary synthesis of **FPI-1523 sodium** is not publicly available, a plausible synthetic pathway can be constructed based on the known synthesis of its parent compound, avibactam, and related diazaspiro[3.4]octane derivatives. The proposed multi-step synthesis is outlined below.

Synthesis of the Diazaspiro[3.4]octane Core

The synthesis of the core diazaspiro[3.4]octane structure is a critical first stage. This can be achieved through a multi-step process starting from readily available materials.

Experimental Protocol: Synthesis of the Diazaspiro[3.4]octane Core

- Step 1: Synthesis of Diethyl 2,2-di(cyanomethyl)malonate. In a reaction vessel, diethyl malonate is reacted with formaldehyde and potassium cyanide in a buffered aqueous solution. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which is purified by column chromatography.
- Step 2: Reductive Cyclization. The diethyl 2,2-di(cyanomethyl)malonate is dissolved in ethanol and subjected to high-pressure hydrogenation in the presence of a Raney nickel catalyst. This reaction leads to the formation of the piperidine ring.
- Step 3: Spirocyclization. The resulting piperidine derivative is treated with a suitable cyclizing agent, such as 1,3-dibromopropane, in the presence of a strong base like sodium hydride to form the diazaspiro[3.4]octane core. The product is purified by crystallization.

Functionalization and Final Synthesis Steps

With the core structure in hand, the subsequent steps involve the introduction of the necessary functional groups to arrive at FPI-1523.

Experimental Protocol: Functionalization and Final Synthesis of FPI-1523

- Step 4: N-Sulfation. The secondary amine of the diazaspiro[3.4]octane core is sulfated using a sulfur trioxide-pyridine complex in an aprotic solvent.
- Step 5: Carboxylation and Amidation. The other nitrogen atom is functionalized with a protected carboxyl group, followed by deprotection and amidation to introduce the carboxamide moiety.
- Step 6: Introduction of the Sulfamoyloxy Group. The hydroxyl group on the piperidine ring is reacted with a sulfamoylating agent to install the key sulfamoyloxy functional group.
- Step 7: Salt Formation. The final compound is treated with a sodium salt, such as sodium bicarbonate, in an aqueous solution to form the **FPI-1523 sodium** salt.

Purification of FPI-1523 Sodium

FPI-1523 sodium is a highly polar and water-soluble compound. Its purification requires techniques suitable for such molecules. A multi-step purification strategy is proposed to achieve high purity.

Initial Purification by Ion-Exchange Chromatography

The crude **FPI-1523 sodium** from the synthesis is first subjected to ion-exchange chromatography. This technique separates compounds based on their net charge and is highly effective for purifying ionic species like **FPI-1523 sodium**.

Experimental Protocol: Ion-Exchange Chromatography

- Column: A strong anion exchange column is used.
- Mobile Phase: A gradient of increasing salt concentration (e.g., sodium chloride) in a buffered aqueous solution is employed to elute the product.
- Detection: Fractions are monitored by UV absorbance and conductivity.
- Processing: Fractions containing the pure product are pooled and desalting using a suitable method like dialysis or tangential flow filtration.

Final Polishing by Preparative Reversed-Phase HPLC

For achieving high purity suitable for biological and pharmaceutical studies, a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended. Given the polar nature of **FPI-1523**, a polar-embedded or polar-endcapped column is advisable.

Experimental Protocol: Preparative RP-HPLC

- Column: A C18 column with a polar-embedded or polar-endcapped stationary phase.
- Mobile Phase: A gradient of acetonitrile in water, with a small amount of a volatile buffer like ammonium acetate to improve peak shape.
- Detection: UV detection at a suitable wavelength.
- Processing: The fractions containing the high-purity **FPI-1523 sodium** are collected, and the solvent is removed by lyophilization to yield the final product as a white to off-white powder.

Quantitative Data Summary

The following tables summarize the expected, albeit hypothetical, quantitative data for the synthesis and purification of **FPI-1523 sodium**. These values are based on typical yields and purities for analogous compounds and should be considered illustrative.

Table 1: Hypothetical Synthesis Yields

Step	Starting Material (g)	Product (g)	Yield (%)
Synthesis of Diazaspiro[3.4]octane Core	100	65	65
N-Sulfation	65	55	85
Carboxylation and Amidation	55	44	80
Introduction of the Sulfamoyloxyl Group	44	33	75
Salt Formation	33	31	95
Overall	100	31	31

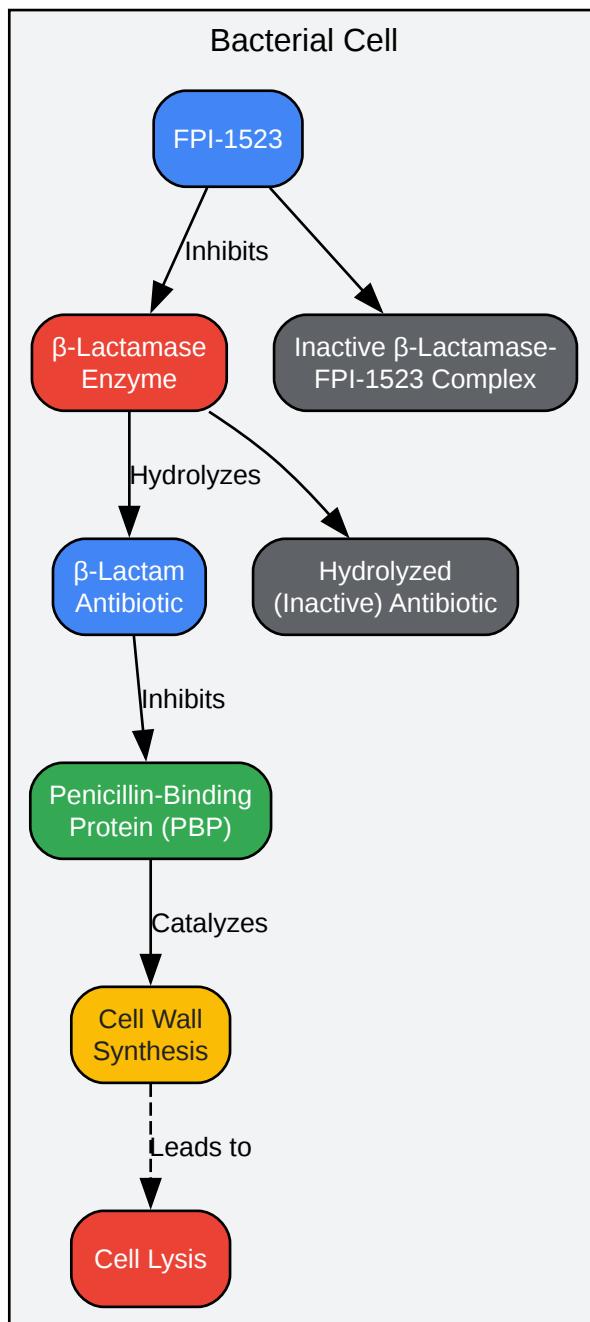
Table 2: Purification Efficiency and Final Product Specifications

Purification Step	Purity Before (%)	Purity After (%)	Recovery (%)
Ion-Exchange Chromatography	70	95	85
Preparative RP-HPLC	95	>99	90
Final Product	>99		
Appearance	\multicolumn{3}{l}{White to off-white solid}		
Solubility	\multicolumn{3}{l}{Freely soluble in water}		

Mechanism of Action and Signaling Pathway

FPI-1523, like avibactam, is a covalent but reversible inhibitor of serine β -lactamases. It acylates the active site serine residue of the enzyme, forming a stable carbamoyl-enzyme intermediate. This covalent modification inactivates the enzyme, preventing it from hydrolyzing

β -lactam antibiotics. The reversibility of the inhibition is a key feature, allowing the inhibitor to be released and potentially inhibit other enzyme molecules.

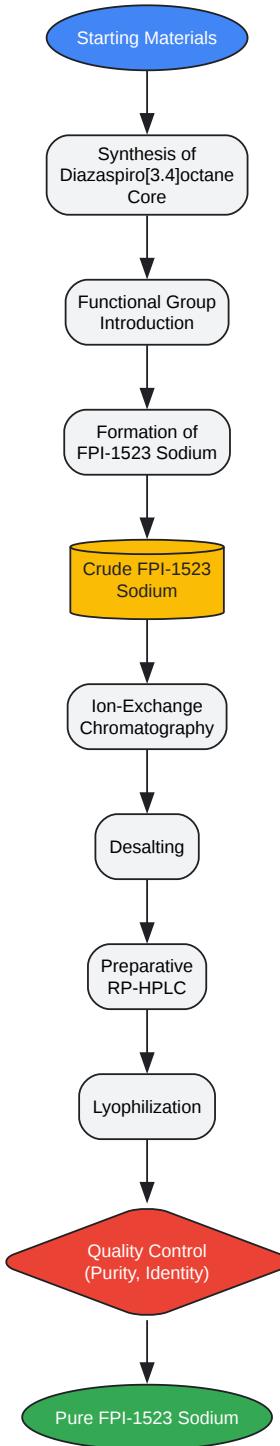


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Caption: Mechanism of β -Lactamase Inhibition by FPI-1523.

Experimental Workflow

The overall workflow for the synthesis and purification of **FPI-1523 sodium** is a multi-stage process that requires careful execution and monitoring at each step.



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Caption: Overall Workflow for **FPI-1523 Sodium** Synthesis and Purification.

Conclusion

FPI-1523 sodium is a promising β -lactamase inhibitor with the potential to address the growing threat of antibiotic resistance. While specific proprietary details of its synthesis and purification are not publicly disclosed, this technical guide provides a robust and scientifically plausible framework for its laboratory-scale production. The proposed synthetic route, purification strategies, and experimental protocols are based on established chemical principles and analogous compounds, offering a valuable resource for researchers in the field of antibacterial drug discovery and development. Further optimization of the described methods will be necessary to achieve efficient and scalable production of **FPI-1523 sodium** for preclinical and clinical evaluation.

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